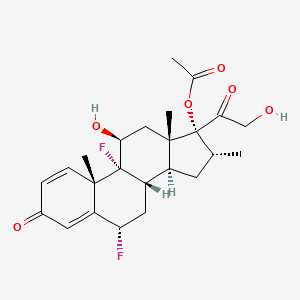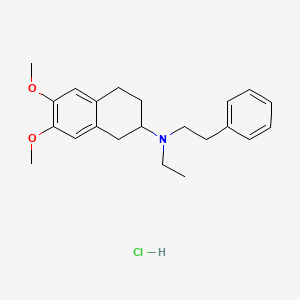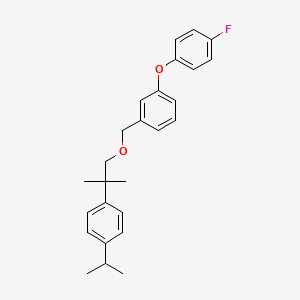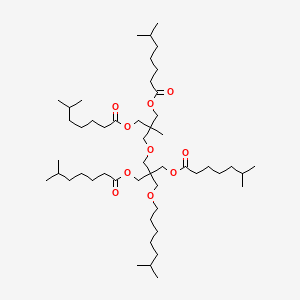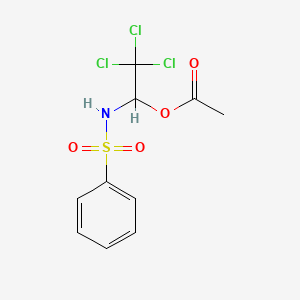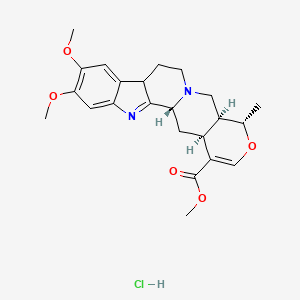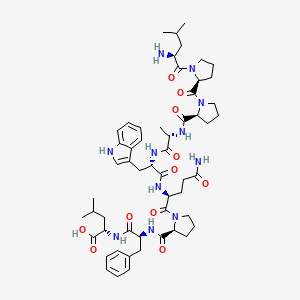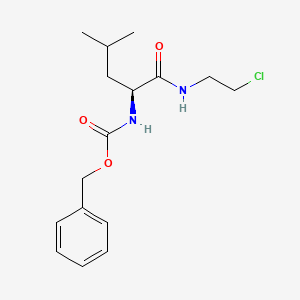
Carbamic acid, (1-(((2-chloroethyl)amino)carbonyl)-3-methylbutyl)-, phenylmethyl ester, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (1-(((2-chloroethyl)amino)carbonyl)-3-methylbutyl)-, phenylmethyl ester, (S)- is a complex organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a carbamic acid moiety, a chloroethyl group, and a phenylmethyl ester group. The stereochemistry of the compound is denoted by the (S)- configuration, indicating its specific three-dimensional arrangement.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (1-(((2-chloroethyl)amino)carbonyl)-3-methylbutyl)-, phenylmethyl ester, (S)- typically involves multiple steps. One common approach is the reaction of 2-chloroethylamine with a suitable isocyanate to form the corresponding carbamate. This intermediate is then reacted with 3-methylbutylamine under controlled conditions to yield the desired product. The final step involves esterification with phenylmethanol to obtain the phenylmethyl ester derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the synthesis process, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
Carbamic acid, (1-(((2-chloroethyl)amino)carbonyl)-3-methylbutyl)-, phenylmethyl ester, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as thiols, amines; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amides.
科学的研究の応用
Carbamic acid, (1-(((2-chloroethyl)amino)carbonyl)-3-methylbutyl)-, phenylmethyl ester, (S)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Employed in studies involving enzyme inhibition and protein modification due to its reactive functional groups.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
類似化合物との比較
Similar Compounds
Carbamic acid, 2-chloroethyl ester: Similar in structure but lacks the 3-methylbutyl and phenylmethyl ester groups.
Methyl (2-((2-chloroethyl)aminocarbonyl)phenyl)carbamate: Contains a similar chloroethyl group but differs in the ester and amine substituents.
Uniqueness
Carbamic acid, (1-(((2-chloroethyl)amino)carbonyl)-3-methylbutyl)-, phenylmethyl ester, (S)- is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.
特性
| 83510-60-5 | |
分子式 |
C16H23ClN2O3 |
分子量 |
326.82 g/mol |
IUPAC名 |
benzyl N-[(2S)-1-(2-chloroethylamino)-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C16H23ClN2O3/c1-12(2)10-14(15(20)18-9-8-17)19-16(21)22-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,18,20)(H,19,21)/t14-/m0/s1 |
InChIキー |
QRTZGSGKEWWPRU-AWEZNQCLSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)NCCCl)NC(=O)OCC1=CC=CC=C1 |
正規SMILES |
CC(C)CC(C(=O)NCCCl)NC(=O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


